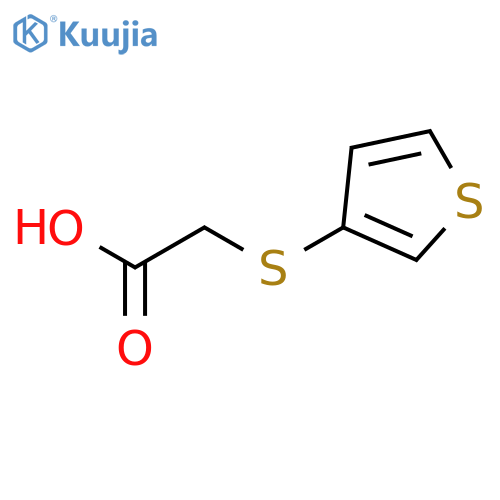Cas no 6267-14-7 (2-(thiophen-3-ylsulfanyl)acetic acid)

6267-14-7 structure
商品名:2-(thiophen-3-ylsulfanyl)acetic acid
2-(thiophen-3-ylsulfanyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- Acetic acid,2-(3-thienylthio)-
- 2-thiophen-3-ylsulfanylacetic acid
- (3-Thienylsulfanyl)acetic acid
- 2-(thiophen-3-ylsulfanyl)acetic acid
-
- MDL: MFCD01859893
計算された属性
- せいみつぶんしりょう: 173.98098
- どういたいしつりょう: 173.981
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.43
- ふってん: 331.3°C at 760 mmHg
- フラッシュポイント: 154.2°C
- 屈折率: 1.639
- PSA: 37.3
2-(thiophen-3-ylsulfanyl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-330357-0.5g |
2-(thiophen-3-ylsulfanyl)acetic acid |
6267-14-7 | 95.0% | 0.5g |
$603.0 | 2025-03-18 | |
| Enamine | EN300-330357-0.1g |
2-(thiophen-3-ylsulfanyl)acetic acid |
6267-14-7 | 95.0% | 0.1g |
$553.0 | 2025-03-18 | |
| Enamine | EN300-330357-1.0g |
2-(thiophen-3-ylsulfanyl)acetic acid |
6267-14-7 | 95.0% | 1.0g |
$628.0 | 2025-03-18 | |
| Enamine | EN300-330357-1g |
2-(thiophen-3-ylsulfanyl)acetic acid |
6267-14-7 | 1g |
$628.0 | 2023-09-04 | ||
| Enamine | EN300-330357-2.5g |
2-(thiophen-3-ylsulfanyl)acetic acid |
6267-14-7 | 95.0% | 2.5g |
$1230.0 | 2025-03-18 | |
| Enamine | EN300-330357-0.05g |
2-(thiophen-3-ylsulfanyl)acetic acid |
6267-14-7 | 95.0% | 0.05g |
$528.0 | 2025-03-18 | |
| Enamine | EN300-330357-5.0g |
2-(thiophen-3-ylsulfanyl)acetic acid |
6267-14-7 | 95.0% | 5.0g |
$1821.0 | 2025-03-18 | |
| Enamine | EN300-330357-10.0g |
2-(thiophen-3-ylsulfanyl)acetic acid |
6267-14-7 | 95.0% | 10.0g |
$2701.0 | 2025-03-18 | |
| Enamine | EN300-330357-10g |
2-(thiophen-3-ylsulfanyl)acetic acid |
6267-14-7 | 10g |
$2701.0 | 2023-09-04 | ||
| Enamine | EN300-330357-5g |
2-(thiophen-3-ylsulfanyl)acetic acid |
6267-14-7 | 5g |
$1821.0 | 2023-09-04 |
2-(thiophen-3-ylsulfanyl)acetic acid 関連文献
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
6267-14-7 (2-(thiophen-3-ylsulfanyl)acetic acid) 関連製品
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
